molecular formula C13H10BrNO B580281 (2-Aminophenyl)(3-bromophenyl)methanone CAS No. 136266-79-0

(2-Aminophenyl)(3-bromophenyl)methanone

Cat. No.: B580281
CAS No.: 136266-79-0
M. Wt: 276.133
InChI Key: YJIAADDWUVVVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminophenyl)(3-bromophenyl)methanone is an organic compound with the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring and a bromine atom attached to another phenyl ring, both connected through a methanone group. It is used in various chemical and pharmaceutical applications, particularly as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Aminophenyl)(3-bromophenyl)methanone involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(3-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Aminophenyl)(3-bromophenyl)methanone is used in several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(3-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, in antiviral research, it may interact with viral enzymes or proteins, inhibiting their function and thereby preventing viral replication. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound it is being used to synthesize .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminophenyl)(3-bromophenyl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing compounds with specific structural requirements .

Properties

IUPAC Name

(2-aminophenyl)-(3-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIAADDWUVVVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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